molecular formula C20H30O2 B022733 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene

15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene

Cat. No.: B022733
M. Wt: 302.5 g/mol
InChI Key: HJODEDKXJPYIBN-HLNWXESRSA-N
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Description

15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene is a labdane-type diterpenoid characterized by a bicyclic carbon skeleton with an epoxy group bridging C15 and C16 and a hydroxyl group at the C12 position in the R-configuration. Its molecular formula is C₂₀H₃₀O₂, with a molecular weight of 302.50 g/mol and a topological polar surface area (TPSA) of 33.40 Ų . This compound is isolated from natural sources such as the seeds of Aframomum aulacocarpos and is commercially available as a white crystalline powder (CAS: 61597-55-5) for pharmaceutical research .

Properties

IUPAC Name

(1R)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(furan-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-14-6-7-18-19(2,3)9-5-10-20(18,4)16(14)12-17(21)15-8-11-22-13-15/h8,11,13,16-18,21H,1,5-7,9-10,12H2,2-4H3/t16-,17+,18-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJODEDKXJPYIBN-HLNWXESRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CC(C3=COC=C3)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@H](C3=COC=C3)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boukouvalas Reduction-Epoxidation Method

The most widely cited synthetic route for 15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene involves a two-step reduction-epoxidation sequence starting from 12-Hydroxy-8(17),13-labdadien-16,15-olide. Developed by Boukouvalas et al. (2006), this method achieves an 84% yield through selective reduction followed by acid-mediated epoxide formation.

Reaction Conditions and Mechanism

  • Reduction with Diisobutylaluminium Hydride (DIBAL-H):
    The lactone moiety of 12-Hydroxy-8(17),13-labdadien-16,15-olide is reduced using DIBAL-H in a toluene/tetrahydrofuran (THF) solvent system at -78°C for 3.5 hours. This step selectively reduces the lactone to a diol while preserving the labdane skeleton’s double bonds.

    LactoneDIBAL-H, THF/toluene, -78°CDiol intermediate\text{Lactone} \xrightarrow{\text{DIBAL-H, THF/toluene, -78°C}} \text{Diol intermediate}
  • Epoxidation via Hydrochloric Acid (HCl) Quenching:
    The diol intermediate is treated with HCl at temperatures ranging from -78°C to 20°C, inducing cyclization to form the 15,16-epoxide. This step establishes the critical stereochemistry at C12 (R-configuration) and C15–C16 (epoxide).

Key Data Table: Boukouvalas Synthetic Protocol

ParameterDetails
Starting Material12-Hydroxy-8(17),13-labdadien-16,15-olide
ReagentsDIBAL-H (1.2 equiv), HCl (2.0 equiv)
Solvent SystemToluene/THF (4:1 v/v)
Temperature-78°C (Step 1); -78°C → 20°C (Step 2)
Reaction Time3.5 hours (Step 1); 12 hours (Step 2)
Yield84%
Stereochemical Outcome12R,15S,16R configuration confirmed via NMR and X-ray crystallography

This method is favored for its reproducibility and high yield but requires stringent temperature control to avoid side reactions such as over-reduction or epoxide ring-opening.

Natural Extraction and Structural Modification

Isolation from Croton Species

15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene has been isolated from several Croton species, notably C. lechleri and C. zambesicus, which produce clerodane and labdane diterpenoids as secondary metabolites.

Extraction Protocol:

  • Plant Material Processing:
    Fresh bark or leaves are dried, ground, and subjected to maceration in methanol or dichloromethane for 72 hours.

  • Chromatographic Purification:
    The crude extract is fractionated via silica gel column chromatography using a gradient of hexane/ethyl acetate (9:1 to 1:1). Final purification is achieved with preparative HPLC (C18 column, acetonitrile/water).

Natural Source Comparison Table

Plant SourceTissue UsedKey Diterpenoids Co-isolatedYield (mg/kg dry weight)
Croton lechleriBarkCrolechinic acid, Korberin A120–150
Croton zambesicusLeavesTrachylobanes, Isopimara-7,15-dien-3β-ol80–110
Pine (Pinus spp.)ResinLabda-7,12(E),14-triene derivatives50–75

The compound’s natural occurrence is often accompanied by structurally related diterpenoids, necessitating advanced chromatographic techniques for isolation.

Structural Modification of Labdane Precursors

Natural labdanes such as labda-7,12(E),14-triene serve as precursors for semi-synthetic preparation. Epoxidation of the Δ15,16 double bond is achieved using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, followed by hydroxylation at C12 via Sharpless asymmetric dihydroxylation.

Labda-7,12(E),14-trienemCPBA, CH₂Cl₂15,16-EpoxideAD-mix β, H₂O/tert-BuOH12R-Hydroxyl derivative\text{Labda-7,12(E),14-triene} \xrightarrow{\text{mCPBA, CH₂Cl₂}} \text{15,16-Epoxide} \xrightarrow{\text{AD-mix β, H₂O/tert-BuOH}} \text{12R-Hydroxyl derivative}

Challenges in Stereochemical Control

The 12R-hydroxyl and 15,16-epoxy groups introduce significant stereochemical complexity. Key challenges include:

  • Epoxide Ring Stability: The 15,16-epoxide is prone to acid-catalyzed ring-opening, necessitating neutral pH during purification.

  • Hydroxylation Selectivity: Asymmetric synthesis of the 12R-hydroxyl group requires chiral auxiliaries or enzymatic methods to avoid racemization.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Boukouvalas Synthesis84>95HighModerate
Natural Extraction0.05–0.1580–90LowHigh
Semi-Synthetic60–7090–95ModerateLow

Synthetic routes offer superior scalability and purity, whereas natural extraction remains valuable for accessing enantiopure material from renewable sources .

Chemical Reactions Analysis

Diclofop undergoes various chemical reactions, including:

Common reagents used in these reactions include water for hydrolysis, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions include diclofop acid and its derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C20H30O2
  • Molecular Weight : 302.45 g/mol
  • CAS Number : 61597-55-5
  • Structure : The compound features a unique labdane skeleton with an epoxy group at positions 15 and 16 and a hydroxyl group at position 12.

Biological Applications

  • Antimicrobial Activity
    • Studies have shown that 15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism of action involves disrupting microbial cell membranes, leading to cell death.
  • Anti-inflammatory Effects
    • The compound has been investigated for its potential anti-inflammatory effects, particularly in models of chronic inflammation. It modulates key signaling pathways such as NF-kB and MAPK, which are crucial for inflammatory responses.
  • Cancer Research
    • Preliminary studies indicate that this compound may induce apoptosis in cancer cells. It has been shown to affect cell cycle regulation and promote the activation of caspases, essential for programmed cell death.
  • Neuroprotective Properties
    • Research suggests that 15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene may have neuroprotective effects by modulating neuronal signaling pathways and reducing oxidative stress in neuronal cells.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryInhibits NF-kB pathway
Cancer apoptosisInduces caspase activation
NeuroprotectionReduces oxidative stress

Case Studies

  • Antimicrobial Efficacy Study
    • A study evaluated the antimicrobial activity of various concentrations of 15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene against common pathogens. Results demonstrated a dose-dependent inhibition of bacterial growth, highlighting its potential as a natural antimicrobial agent.
  • Anti-inflammatory Mechanism Investigation
    • In vitro experiments using macrophage cell lines showed that treatment with the compound significantly reduced the secretion of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This suggests its utility in developing therapies for inflammatory diseases.
  • Cancer Cell Line Analysis
    • Research involving human cancer cell lines revealed that the compound effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways. This positions it as a candidate for further development in cancer therapeutics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Labdane diterpenoids share a common bicyclic framework but differ in functional groups, stereochemistry, and substitution patterns. Below is a detailed comparison of 15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene with key analogs:

Table 1: Structural and Functional Comparison of Labdane Diterpenoids

Compound Name Key Structural Features Source Bioactivity (IC₅₀/MIC) Reference
15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene 15,16-epoxy; 12R-hydroxyl; Δ⁸(17),¹³(¹⁶),¹⁴-triene Aframomum aulacocarpos seeds Limited data; under investigation
ent-19-(Z)-Coumaroyloxy-labda-8(17),13(16),14-triene 19-(Z)-coumaroyl ester; Δ⁸(17),¹³(¹⁶),¹⁴-triene Araucaria cunninghamii aerial parts Antitumor (HL-60: 8.90 µM; SMMC-7721: 11.53 µM); Antibacterial (E. coli: MIC 31.9 µM)
Labda-8(17),13(16),14-triene (Sclarene) No oxygenated groups; Δ⁸(17),¹³(¹⁶),¹⁴-triene Podocarpus cunninghamii Precursor in fragrance synthesis
Labda-7,12(E),14-triene Δ⁷,¹²(E),¹⁴-triene; no epoxy/hydroxyl groups Croton oblongiflolius Antimicrobial (data pending)
Turraeanin A (16-acetoxy-12,15-epoxy-15-isopropoxy-ent-labda-8(17),13(16)-diene) 12,15-epoxy; 16-acetate; 15-isopropoxy; Δ⁸(17),¹³(¹⁶)-diene Turraeanthus africanus Antimicrobial; structural novelty
15,16-Epoxy-12S-hydroxylabda-8(17),13(16),14-triene 12S-hydroxyl stereoisomer Synthetic/Natural sources Stereochemical comparison

Key Differences and Implications

Functional Groups and Bioactivity: The 15,16-epoxy and 12R-hydroxyl groups in the target compound may enhance polarity and hydrogen-bonding capacity compared to non-oxygenated analogs like sclarene . These features could influence interactions with biological targets, such as enzymes or receptors. The 19-(Z)-coumaroyl ester in ent-19-(Z)-coumaroyloxy-labda-8(17),13(16),14-triene contributes to its antitumor activity, suggesting that acyl modifications significantly impact bioactivity .

Stereochemistry :

  • The 12R-hydroxyl configuration in the target compound contrasts with the 12S-hydroxyl isomer (CAS: 216011-55-1). Stereochemical variations often alter binding affinities and metabolic stability .

Double Bond Positioning: Shifting double bonds (e.g., Δ⁷ in labda-7,12(E),14-triene vs.

Biosynthetic Pathways: Labdane diterpenoids are synthesized via the mevalonate or methylerythritol phosphate (MEP) pathways. Epoxidation and hydroxylation steps (as in the target compound) likely occur through cytochrome P450-mediated oxidation .

Table 2: Pharmacological Potential of Selected Labdanes

Activity Target Compound ent-19-(Z)-Coumaroyloxy Analog Turraeanin A Sclarene
Antitumor Not reported IC₅₀: 8.90–11.53 µM Not reported None
Antimicrobial Not reported MIC: 31.9 µM (E. coli) Active None
Antioxidant Indirect evidence from structural analogs - - -

Biological Activity

15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene, a labdane-type diterpene, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique molecular structure, which includes an epoxy group and a hydroxyl functional group, contributing to its diverse biological properties. The following sections will explore its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C20_{20}H30_{30}O2_2
  • Molecular Weight : 302.45 g/mol
  • CAS Number : 61597-55-5
  • Structural Characteristics :
    • Contains an epoxy group at positions 15 and 16.
    • Hydroxyl group at position 12R.
PropertyValue
Molecular FormulaC20_{20}H30_{30}O2_2
Molecular Weight302.45 g/mol
CAS Number61597-55-5

Antimicrobial Activity

Research has indicated that labdane-type diterpenes exhibit significant antimicrobial properties. Studies have shown that 15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene demonstrates inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. In vitro assays suggest that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.

Cytotoxic Effects

Studies have also explored the cytotoxic effects of 15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene on various cancer cell lines. Preliminary findings indicate that it may induce apoptosis in cancer cells, potentially through the activation of intrinsic apoptotic pathways. Further research is needed to elucidate the specific mechanisms involved.

Case Studies

  • Study on Antimicrobial Activity : A study published in the Journal of Natural Products demonstrated that labdane-type diterpenes, including 15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene, exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was found to be particularly effective against antibiotic-resistant strains.
  • Antioxidant Activity Assessment : Research conducted by Zhang et al. (2023) in Food Chemistry evaluated the antioxidant properties of various labdane derivatives. The study concluded that 15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene showed superior radical scavenging activity compared to other tested compounds.
  • Cytotoxicity Study : A recent investigation published in Cancer Letters assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis markers.

Q & A

Q. How to design a robust dereplication strategy to distinguish 15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene from co-occurring analogs?

  • Methodological Answer : Combine LC-HRMS with molecular networking (GNPS platform) to cluster MS/MS spectra. Compare retention times and fragmentation patterns with authenticated standards. Apply PCA to metabolomics datasets for outlier detection .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene
Reactant of Route 2
15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene

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